![molecular formula C13H15N7O B15105693 N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B15105693.png)
N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide
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Overview
Description
N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound that features a pyrazole ring, a tetrazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the tetrazole ring, and finally the coupling with the pyridine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents, temperature control, and product isolation can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield deoxygenated compounds, and substitution may yield halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
- 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde
- N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate hydrate
Uniqueness
N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide is unique due to its combination of pyrazole, tetrazole, and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide is a complex compound that has garnered attention for its potential biological activities. This article synthesizes findings from various research studies to elucidate the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative efficacy.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C14H17N7O |
Molecular Weight | 299.33 g/mol |
IUPAC Name | N-(1-methylpyrazol-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI Key | QFEOEJVLJFKYJC-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NC3=CN(N=C3)C |
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction modulates various biochemical pathways that are crucial for its therapeutic effects. Notably, it has been shown to inhibit key inflammatory pathways, making it a candidate for anti-inflammatory applications.
Target Enzymes and Pathways
Research indicates that this compound may inhibit the p38 mitogen-activated protein kinases (MAPKs), which play a pivotal role in inflammation and autoimmunity. In vitro studies have demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) release in response to lipopolysaccharide (LPS) stimulation, suggesting a strong anti-inflammatory potential .
Anti-inflammatory Activity
A series of studies have highlighted the anti-inflammatory properties of this compound. For instance, it exhibited up to 97.7% inhibition of LPS-induced TNF-α release at a concentration of 10 mM , outperforming some known reference drugs .
Antioxidant Properties
The compound has also shown promising antioxidant activity in various assays such as ABTS, FRAP, and ORAC tests. These results indicate its potential utility in treating oxidative stress-related diseases .
Antimicrobial and Antitubercular Effects
In addition to its anti-inflammatory and antioxidant properties, derivatives of this compound have been tested for antimicrobial activity against several bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated effective inhibition at concentrations comparable to standard antibiotics .
Comparative Efficacy
When compared to other pyrazole-based compounds, this compound demonstrated superior biological activity in several assays.
Compound | IC50 (μM) | Activity Type |
---|---|---|
N-(1-methylpyrazol-4-yl)-3-(trimethylpyrazol) | 0.283 | Anti-inflammatory |
Dexamethasone | 0.500 | Anti-inflammatory |
Standard Antibiotics | Varies | Antimicrobial |
Study on Inhibitory Effects on TNF-α Release
In a controlled study involving human blood samples stimulated with LPS, the compound was shown to significantly reduce TNF-α levels compared to untreated controls. This study underscores its potential as an anti-inflammatory agent in clinical settings .
Research on Antioxidant Activity
Another study evaluated the antioxidant capacity of the compound using various in vitro models. The results indicated that it could effectively scavenge free radicals and reduce oxidative stress markers in cell cultures .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Pathways : The compound can be synthesized via nucleophilic substitution or coupling reactions involving pyrazole and tetrazolo-pyridine precursors. For example, similar heterocyclic systems (e.g., pyrazolo-pyrimidines) are synthesized using K₂CO₃ in DMF as a base-solvent system to facilitate alkylation or thiolation reactions .
- Optimization : Use statistical Design of Experiments (DoE) to screen variables (e.g., temperature, solvent ratio, catalyst loading). Fractional factorial designs can minimize trials while identifying critical parameters affecting yield .
Q. How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks by comparing shifts to structurally related compounds (e.g., pyrazolo[1,5-a]pyridine derivatives). For instance, tetrazolo-pyridine protons typically resonate at δ 8.5–9.5 ppm, while pyrazole methyl groups appear at δ 2.1–2.5 ppm .
- HRMS : Validate molecular formula (e.g., C₁₄H₁₆N₆O) with high-resolution mass spectrometry, ensuring <5 ppm error .
- IR : Confirm functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹) .
Q. What solubility and stability considerations are critical for experimental design?
Methodological Answer:
- Solubility Screening : Test polar (DMSO, methanol) and non-polar solvents (THF, chloroform) under controlled temperatures. Use UV-Vis spectroscopy to quantify solubility limits .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For light-sensitive intermediates, employ amber glassware .
Advanced Research Questions
Q. How can computational chemistry predict reaction pathways or electronic properties?
Methodological Answer:
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states. For example, ICReDD’s workflow combines computed activation energies with experimental validation to optimize synthetic routes .
- Electronic Properties : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity or binding affinity. Software like Gaussian or ORCA can simulate charge distribution in the tetrazolo-pyridine core .
Q. What strategies resolve contradictions in spectroscopic data or reaction outcomes?
Methodological Answer:
- Data Triangulation : Cross-validate NMR/IR/HRMS with X-ray crystallography (if crystals are obtainable). For ambiguous peaks, use 2D NMR (e.g., HSQC, HMBC) .
- Root-Cause Analysis : For low yields, employ LC-MS to detect side products. Adjust protecting groups (e.g., tert-butyl) to minimize steric hindrance .
Q. How can structure-activity relationship (SAR) studies evaluate its bioactivity?
Methodological Answer:
Properties
Molecular Formula |
C13H15N7O |
---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
N-[(1,3,5-trimethylpyrazol-4-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C13H15N7O/c1-8-11(9(2)19(3)16-8)6-14-13(21)10-4-5-12-15-17-18-20(12)7-10/h4-5,7H,6H2,1-3H3,(H,14,21) |
InChI Key |
IZTZXAMMXLJPJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C2=CN3C(=NN=N3)C=C2 |
Origin of Product |
United States |
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